molecular formula C14H13NS B13152818 Benzenecarbothioamide, N-(2-methylphenyl)- CAS No. 26060-28-6

Benzenecarbothioamide, N-(2-methylphenyl)-

Cat. No.: B13152818
CAS No.: 26060-28-6
M. Wt: 227.33 g/mol
InChI Key: OFKDEVSZZSYYPD-UHFFFAOYSA-N
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Description

Benzenecarbothioamide, N-(2-methylphenyl)- is an organic compound with the molecular formula C14H13NS It is a derivative of benzenecarbothioamide, where the phenyl group is substituted with a 2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenecarbothioamide, N-(2-methylphenyl)- can be synthesized through several methods. One common approach involves the reaction of benzenecarbothioamide with 2-methylphenyl isothiocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of Benzenecarbothioamide, N-(2-methylphenyl)- may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Benzenecarbothioamide, N-(2-methylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenecarbothioamide, N-(2-methylphenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenecarbothioamide, N-(2-methylphenyl)- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound may inhibit enzyme activity by forming a covalent bond with the active site or by competing with natural substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenecarbothioamide, N-(2-methylphenyl)- is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to certain molecular targets and improve its stability under various conditions.

Properties

CAS No.

26060-28-6

Molecular Formula

C14H13NS

Molecular Weight

227.33 g/mol

IUPAC Name

N-(2-methylphenyl)benzenecarbothioamide

InChI

InChI=1S/C14H13NS/c1-11-7-5-6-10-13(11)15-14(16)12-8-3-2-4-9-12/h2-10H,1H3,(H,15,16)

InChI Key

OFKDEVSZZSYYPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=S)C2=CC=CC=C2

Origin of Product

United States

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